Corey lactone aldehyde benzoate

Description

Propriétés

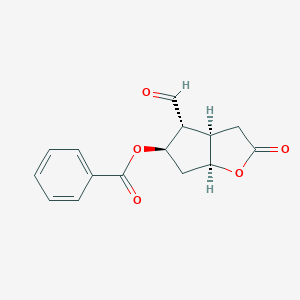

IUPAC Name |

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11-,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHMOBCVFGMXRK-FVCCEPFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451415 |

Source

|

| Record name | Corey aldehyde benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-01-5 |

Source

|

| Record name | (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corey aldehyde benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-(benzoyloxy)hexahydro-2-oxo-, (3aR,4R,5R,6aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Corey Lactone Aldehyde Benzoate: A Technical Guide for Drug Development Professionals

Introduction: Corey lactone aldehyde benzoate (B1203000), also known by its systematic name [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.[1][2] Its rigid bicyclic structure provides the necessary stereochemical control for the introduction of the characteristic side chains of prostaglandins, making it an invaluable building block in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Corey lactone aldehyde benzoate is a white crystalline solid.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 39746-01-5[1][4][5][6] |

| Molecular Formula | C₁₅H₁₄O₅[1][4][5][6] |

| Molecular Weight | 274.27 g/mol [1][4] |

| IUPAC Name | [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate[1] |

| InChI | InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1[4] |

| InChIKey | NDHMOBCVFGMXRK-IBSWDFHHSA-N[4] |

| Canonical SMILES | C1--INVALID-LINK--C=O[1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 116-120 °C | [3] |

| Solubility | DMF: 100 mg/mL, DMSO: 100 mg/mL, Ethanol: 5.2 mg/mL, PBS (pH 7.2): 4.7 mg/mL | [4][5] |

| Specific Rotation [α]D | -84° to -76° (c=0.8, CHCl₃) | [3] |

| ¹H NMR | Data not explicitly available in a single source for the final product. | |

| ¹³C NMR | Data not explicitly available in a single source for the final product. | [7] |

| Infrared (IR) | Conforms to structure | [3] |

| Mass Spectrometry (MS) | Data not explicitly available in a single source for the final product. |

Synthesis of this compound

The primary route to this compound is through the selective oxidation of the primary alcohol of (-)-Corey lactone benzoate. A common and efficient method for this transformation is the Corey-Kim oxidation.[8][9]

Experimental Protocol: Corey-Kim Oxidation of (-)-Corey Lactone Benzoate

This protocol is a representative procedure based on the principles of the Corey-Kim oxidation.[8][9]

Materials:

-

(-)-Corey lactone benzoate

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfide (DMS)

-

Triethylamine (TEA)

-

Toluene (B28343) or Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of N-chlorosuccinimide in anhydrous toluene is cooled to 0 °C under an inert atmosphere (argon or nitrogen).

-

Dimethyl sulfide is added dropwise to the cooled solution, and the mixture is stirred for a short period at 0 °C, then cooled further to -25 °C.

-

A solution of (-)-Corey lactone benzoate in anhydrous toluene is added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is stirred at -25 °C for approximately 1-2 hours.

-

Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Application in Prostaglandin (B15479496) Synthesis: The Wittig Reaction

This compound is a key precursor for the introduction of the α-chain of prostaglandins via the Wittig reaction.[10][11][12] This reaction involves the coupling of the aldehyde with a phosphonium (B103445) ylide, forming the characteristic alkene of the prostaglandin structure.

Experimental Protocol: Wittig Reaction of this compound

This is a generalized protocol for the Wittig reaction to form the prostaglandin α-chain. The specific phosphonium salt used will determine the final structure of the prostaglandin analogue.

Materials:

-

This compound

-

Appropriate phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

-

A strong base (e.g., n-BuLi) is added dropwise to the suspension to generate the ylide. The mixture is typically stirred for 30-60 minutes.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the prostaglandin intermediate with the newly formed α-chain.

This compound remains a cornerstone in the synthesis of prostaglandins and related therapeutic agents. Its well-defined stereochemistry and versatile reactivity allow for the efficient and controlled construction of complex molecular architectures. The protocols and data provided in this guide serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development, facilitating the synthesis of novel prostaglandin analogues with potential therapeutic applications.

References

- 1. Corey aldehyde benzoate | C15H14O5 | CID 71669265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (-)-Corey lactone benzoate [myskinrecipes.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 39746-01-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Corey-Kim Oxidation [organic-chemistry.org]

- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to the Corey Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a significant challenge in organic chemistry, driving the development of novel synthetic methodologies. At the heart of one of the most elegant and versatile approaches lies a key chiral intermediate: the Corey lactone. Developed by Nobel laureate E.J. Corey, this bicyclic lactone provides a rigid framework that allows for the stereocontrolled introduction of the complex functionalities and side chains characteristic of the prostaglandin (B15479496) family.[1][2] This technical guide provides an in-depth exploration of the role of Corey lactone in prostaglandin synthesis, detailing the strategic importance of this intermediate, summarizing key quantitative data, and providing experimental protocols for the synthesis of prostaglandins.

The Strategic Importance of the Corey Lactone

The Corey lactone, formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, serves as a foundational building block in the convergent synthesis of a wide array of prostaglandins and their analogues.[3][4] Its rigid bicyclic structure locks the stereochemistry of the cyclopentane (B165970) core, ensuring the correct spatial arrangement of the hydroxyl groups and the attachment points for the two side chains, commonly referred to as the α- and ω-chains.[1][5] This pre-defined stereochemistry is crucial for the biological activity of the resulting prostaglandins.[6]

The synthetic strategy pioneered by E.J. Corey involves the following key transformations, starting from the Corey lactone diol:

-

Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are differentially protected to allow for selective reactions at each position.

-

Introduction of the ω-Chain: The protected Corey lactone is converted to the "Corey aldehyde," which then undergoes a Horner-Wadsworth-Emmons reaction to introduce the lower (ω) side chain.

-

Stereoselective Ketone Reduction: The resulting enone is stereoselectively reduced to afford the desired alcohol configuration on the ω-chain.

-

Lactone Reduction and α-Chain Introduction: The lactone is reduced to a lactol (a cyclic hemiacetal), which then undergoes a Wittig reaction to introduce the upper (α) side chain.

-

Deprotection: Finally, the protecting groups are removed to yield the target prostaglandin.

This modular approach allows for the synthesis of various prostaglandins by simply modifying the phosphonate (B1237965) and phosphonium (B103445) ylides used to introduce the ω- and α-chains, respectively.[7]

Quantitative Data Summary

The efficiency of each step in the prostaglandin synthesis from Corey lactone is critical for the overall yield. The following tables summarize representative quantitative data for key transformations.

Table 1: Synthesis of Protected Corey Aldehyde

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Protection of Diol | Corey Lactone Diol | p-Phenylbenzoyl chloride, Pyridine (B92270) | Dichloromethane (B109758) | 0 to RT | 2 | ~95 | [8] |

| Oxidation to Aldehyde | Protected Diol | Collins reagent (CrO₃·2Pyr) | Dichloromethane | 0 | 0.25 | ~90 | [9] |

Table 2: Synthesis of Prostaglandin F2α from Protected Corey Aldehyde

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Horner-Wadsworth-Emmons Reaction | Protected Corey Aldehyde | Dimethyl (2-oxoheptyl)phosphonate, NaH | DME | RT | 1 | ~82 | [9] |

| Stereoselective Reduction | Enone Intermediate | Zinc borohydride (B1222165) (Zn(BH₄)₂) | DME | RT | 0.5 | ~92 (of desired isomer) | [9] |

| Lactone Reduction to Lactol | Protected Lactone | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) | -60 | 0.5 | ~90 | [9] |

| Wittig Reaction | Lactol Intermediate | (4-Carboxybutyl)triphenylphosphonium bromide, NaH, DMSO | DMSO | RT | 1 | ~88 | [9] |

| Deprotection | Protected PGF2α | Potassium carbonate (K₂CO₃) | Methanol | RT | 1 | ~90 | [9] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Prostaglandin F2α from Corey lactone diol.

Protection of Corey Lactone Diol with p-Phenylbenzoyl Chloride

-

Objective: To selectively protect the C-11 hydroxyl group, leaving the primary hydroxyl group free for oxidation.

-

Procedure: To a solution of Corey lactone diol (1 equivalent) in dry dichloromethane and pyridine (3 equivalents) at 0 °C under an inert atmosphere, a solution of p-phenylbenzoyl chloride (1.1 equivalents) in dry dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour. The reaction is quenched by the addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the p-phenylbenzoyl-protected Corey lactone.

Oxidation of the Primary Alcohol to the Corey Aldehyde

-

Objective: To oxidize the primary hydroxyl group to an aldehyde, which will serve as the electrophile for the introduction of the ω-chain.

-

Procedure: To a solution of the p-phenylbenzoyl-protected Corey lactone (1 equivalent) in dry dichloromethane at 0 °C under an inert atmosphere, Collins reagent (chromium trioxide-pyridine complex, 3 equivalents) is added in one portion. The mixture is stirred vigorously at 0 °C for 15 minutes. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the Corey aldehyde, which is used in the next step without further purification.

Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

-

Objective: To form the carbon-carbon double bond of the ω-chain with high E-selectivity.

-

Procedure: To a suspension of sodium hydride (1.1 equivalents) in dry dimethoxyethane (DME) at room temperature under an inert atmosphere, a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in dry DME is added dropwise. The mixture is stirred for 1 hour at room temperature. A solution of the Corey aldehyde (1 equivalent) in dry DME is then added, and the reaction is stirred for an additional hour. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting enone is purified by column chromatography.

Stereoselective Reduction of the Enone

-

Objective: To reduce the ketone on the ω-chain to the desired (S)-alcohol.

-

Procedure: To a solution of the enone (1 equivalent) in dimethoxyethane (DME) at room temperature, a solution of zinc borohydride (Zn(BH₄)₂, 1.5 equivalents) in DME is added. The reaction is stirred for 30 minutes. The reaction is then carefully quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The desired 15-(S)-alcohol is separated from the 15-(R)-epimer by column chromatography.

Reduction of the Lactone to a Lactol

-

Objective: To convert the lactone to a cyclic hemiacetal (lactol), which is a masked aldehyde for the subsequent Wittig reaction.

-

Procedure: A solution of the protected lactone (1 equivalent) in dry toluene is cooled to -60 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) in toluene is added dropwise, and the mixture is stirred for 30 minutes at -60 °C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated under reduced pressure to give the lactol, which is used directly in the next step.

Wittig Reaction for α-Chain Installation

-

Objective: To form the α-chain of the prostaglandin.

-

Procedure: To a solution of (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in dry dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere, sodium hydride (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour to form the ylide. A solution of the lactol (1 equivalent) in DMSO is then added, and the reaction mixture is stirred for 1 hour. The reaction is quenched with water, and the pH is adjusted to ~4 with dilute HCl. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Deprotection to Yield Prostaglandin F2α

-

Objective: To remove the protecting groups to obtain the final prostaglandin.

-

Procedure: To a solution of the protected prostaglandin (1 equivalent) in methanol, potassium carbonate (K₂CO₃, 3 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 4-5 with dilute HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield Prostaglandin F2α.

Visualizations

Prostaglandin F2α Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (-)-Corey lactone diol | 32233-40-2 [chemicalbook.com]

- 5. deepdyve.com [deepdyve.com]

- 6. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. originbiopharma.com [originbiopharma.com]

- 8. Corey lactone 4-phenylbenzoate - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

The Corey Lactone Aldehyde: A Cornerstone in Prostaglandin Synthesis

The Corey lactone aldehyde, a pivotal intermediate in the total synthesis of prostaglandins (B1171923), stands as a landmark achievement in organic chemistry. Its discovery and the elegant synthetic route developed by E.J. Corey and his team in 1969 revolutionized the accessibility of prostaglandins for research and drug development. This technical guide provides an in-depth exploration of the origin, discovery, and seminal synthesis of this crucial molecule, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

Prior to the work of E.J. Corey, the limited availability of prostaglandins from natural sources severely hampered their study. These potent, hormone-like substances play a crucial role in a vast array of physiological processes, making their synthesis a highly sought-after goal. In 1969, Corey's group published a groundbreaking stereocontrolled synthesis of prostaglandins F2α and E2.[1][2] This multi-step synthesis introduced the Corey lactone aldehyde as a key chiral building block, from which various prostaglandins could be elaborated. The ingenuity of this approach lay in its ability to control the complex stereochemistry of the prostaglandin (B15479496) core structure.

The Seminal Synthesis by Corey (1969)

The original synthesis of the Corey lactone aldehyde begins with the Diels-Alder reaction of 5-methoxymethyl-1,3-cyclopentadiene with 2-chloroacrylonitrile (B132963), catalyzed by cupric tetrafluoroborate (B81430), to form a bicyclo[2.2.1]heptene derivative. This initial step sets the stage for the stereochemical control that is a hallmark of the Corey synthesis.[3] The subsequent key transformations include a Baeyer-Villiger oxidation to form a lactone, followed by an iodolactonization reaction.[4][5] These steps are crucial for establishing the correct stereochemical configuration of the cyclopentane (B165970) ring.

The following sections provide a detailed breakdown of the experimental protocols for the key steps in the original synthesis of the Corey lactone aldehyde, along with a summary of the quantitative data.

Data Presentation: Key Intermediates and Yields in the 1969 Corey Synthesis

| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Diels-Alder Cycloaddition | 5-methoxymethyl-1,3-cyclopentadiene & 2-chloroacrylonitrile | Cu(BF₄)₂ | Bicyclo[2.2.1]heptene derivative | >90 |

| 2 | Ketone Formation | Diels-Alder adduct | KOH, DMSO/H₂O | Bicyclic ketone | 80 (for 3 steps) |

| 3 | Baeyer-Villiger Oxidation | Bicyclic ketone | m-CPBA, NaHCO₃ | δ-Lactone | >95 |

| 4 | Hydrolysis | δ-Lactone | NaOH, H₂O | Hydroxy acid | - |

| 5 | Iodolactonization | Hydroxy acid | KI₃, NaHCO₃ | Iodo-γ-lactone | 80 (for 2 steps) |

| 6 | Deiodination & Acetylation | Iodo-γ-lactone | n-Bu₃SnH, AIBN; Ac₂O, pyridine (B92270) | Corey Lactone Acetate (B1210297) | 99 |

| 7 | Hydrolysis | Corey Lactone Acetate | K₂CO₃, MeOH | Corey Lactone Diol | - |

| 8 | Oxidation | Corey Lactone Diol | Collins reagent (CrO₃·2Pyr) | Corey Lactone Aldehyde | - |

Experimental Protocols: The Original Corey Synthesis (1969)

The following protocols are based on the seminal 1969 publication by E.J. Corey and coworkers.[2]

Step 1 & 2: Diels-Alder Reaction and Subsequent Hydrolysis to Bicyclic Ketone

A solution of 5-methoxymethyl-1,3-cyclopentadiene and 2-chloroacrylonitrile in the presence of a catalytic amount of cupric tetrafluoroborate (Cu(BF₄)₂) is stirred at 0°C. Following the cycloaddition, the resulting adduct is treated with potassium hydroxide (B78521) in a mixture of dimethyl sulfoxide (B87167) and water to yield the bicyclic ketone.[2][3]

Step 3: Baeyer-Villiger Oxidation

The bicyclic ketone is dissolved in dichloromethane (B109758) and treated with meta-chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate. The reaction proceeds to form the corresponding δ-lactone with high yield.[2][6]

Step 4 & 5: Hydrolysis and Iodolactonization

The δ-lactone is hydrolyzed with aqueous sodium hydroxide at 0°C. The resulting sodium salt of the hydroxy acid is then treated with a solution of potassium triiodide (KI₃) in water with sodium bicarbonate to induce iodolactonization, affording the iodo-γ-lactone.[2][5]

Step 6: Reductive Deiodination and Acetylation

The iodo-γ-lactone is treated with tributyltin hydride (n-Bu₃SnH) and a radical initiator, azobisisobutyronitrile (AIBN), in benzene (B151609) to reductively remove the iodine. The resulting alcohol is then acetylated using acetic anhydride (B1165640) in pyridine to yield the Corey lactone acetate.[2]

Step 7 & 8: Hydrolysis and Oxidation to Corey Lactone Aldehyde

The acetate protecting group is removed by hydrolysis with potassium carbonate in methanol. The resulting diol is then oxidized to the desired Corey lactone aldehyde using Collins reagent (a complex of chromium trioxide and pyridine) in dichloromethane.[2]

Logical Workflow of the Corey Synthesis

The following diagram illustrates the key transformations in the synthesis of the Corey lactone aldehyde.

Caption: Key transformations in the 1969 Corey synthesis of the Corey lactone aldehyde.

Modern Synthetic Approaches

While the original Corey synthesis is a classic in organic chemistry, numerous advancements have been made to improve its efficiency. Modern approaches often focus on reducing the number of steps and improving the overall yield. One notable example is the development of one-pot procedures that combine several transformations into a single reaction vessel, significantly saving time and resources.[7] These modern methods often employ organocatalysis and other advanced synthetic techniques.

The Role of Prostaglandins: A Brief Biological Context

It is important to note that the "signaling pathways" associated with the Corey lactone aldehyde are, in fact, the biological pathways of the prostaglandins synthesized from it. Prostaglandins are involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and reproduction. Their diverse roles are mediated through their interaction with specific G-protein coupled receptors on the surface of cells, initiating a cascade of intracellular signaling events. The synthesis of the Corey lactone aldehyde provided an unprecedented opportunity to explore these pathways by enabling the production of a wide range of prostaglandin analogues for structure-activity relationship studies.

Conclusion

The discovery and synthesis of the Corey lactone aldehyde represent a pivotal moment in the history of organic synthesis and medicinal chemistry. The elegant and stereocontrolled route developed by E.J. Corey and his team not only conquered the challenge of prostaglandin synthesis but also provided a versatile platform for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the origin, seminal synthesis, and significance of this remarkable molecule, offering valuable insights for today's researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodolactonization - Wikipedia [en.wikipedia.org]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Corey Lactone Aldehyde Benzoate (CAS: 39746-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone aldehyde benzoate (B1203000), with the CAS number 39746-01-5, is a pivotal chiral intermediate in the field of medicinal chemistry and organic synthesis.[1][2][3] Its significance lies primarily in its role as a key building block for the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues, a class of potent lipid compounds with diverse physiological effects.[1][3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

The molecule, formally named [(3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate, contains a bicyclic lactone core with well-defined stereochemistry, making it an ideal starting material for constructing the complex structures of prostaglandins like Latanoprost, Travoprost, and Bimatoprost.[6][7][8]

Chemical and Physical Properties

The physical and chemical data for Corey lactone aldehyde benzoate are summarized below. These properties are crucial for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 39746-01-5 | [1][2][6][9] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2][9][10] |

| Molecular Weight | 274.27 g/mol | [1][2][9][10][11] |

| IUPAC Name | [(3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate | [6][12] |

| Appearance | Crystalline solid | [10] |

| Purity | ≥90% | [1][2][10] |

| Melting Point | 123.5-125.5 °C / 128-138 °C | [9][13] |

| Boiling Point | 470.4 ± 45.0 °C at 760 mmHg | [9][13] |

| Density | 1.3 ± 0.1 g/cm³ | [9][13] |

| Flash Point | 211.8 ± 28.8 °C | [9][13] |

| Refractive Index | 1.577 | [9][13] |

| Specific Rotation [α]D | -85° (c=1, MeOH) | [13] |

| Storage Temperature | -20°C | [10][13] |

| Stability | ≥1 year at -20°C | [10] |

Solubility Data

Solubility is a critical parameter for designing reaction conditions and formulations.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~100 mg/mL | [1][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~100 mg/mL | [1][10] |

| Ethanol | ~5.2 mg/mL | [1][10] |

| PBS (pH 7.2) | ~4.7 mg/mL | [1][10] |

Synthesis Pathway

This compound is typically synthesized from its corresponding alcohol precursor, (-)-Corey lactone benzoate alcohol (CAS 39746-00-4), through an oxidation reaction. This transformation converts the primary alcohol group into an aldehyde, yielding the target compound.[7] The process requires a selective oxidation method that does not affect other functional groups in the molecule.

Caption: General synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of prostaglandins, which are used to treat various conditions, including glaucoma.[1][3][5] The aldehyde functional group serves as a handle for introducing the α-chain of the prostaglandin (B15479496) structure, typically through a Wittig or Horner-Wadsworth-Emmons reaction.[7]

Caption: Role of this compound in prostaglandin synthesis.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results in a laboratory setting.

Protocol 1: Synthesis of this compound from Corey Lactone Diol

This protocol is a representative two-step procedure starting from the more common Corey lactone diol.

Step A: Selective Benzoylation

-

Dissolve Corey lactone diol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or pyridine.

-

Add a base (e.g., triethylamine (B128534) or pyridine) and a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add one equivalent of benzoyl chloride dropwise to the solution. The use of one equivalent selectively protects the less sterically hindered secondary alcohol.

-

Allow the reaction to stir at 0°C and then warm to room temperature for 5-20 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

-

Upon completion, perform an aqueous workup by washing with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-Corey lactone benzoate alcohol.

Step B: Oxidation to the Aldehyde

-

Dissolve the (-)-Corey lactone benzoate alcohol from the previous step in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern oxidation (oxalyl chloride, DMSO, triethylamine).

-

Stir the reaction at the appropriate temperature (room temperature for PCC, -78°C to room temperature for Swern) until TLC analysis indicates the complete conversion of the alcohol to the aldehyde.

-

Work up the reaction accordingly. For PCC, this involves filtering through a pad of silica (B1680970) gel or celite. For Swern oxidation, quench with an aqueous solution and perform an extraction.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction for α-Chain Elaboration

This protocol describes the subsequent use of the synthesized aldehyde.

-

To a solution of an appropriate phosphonate (B1237965) reagent (e.g., dimethyl (2-oxoheptyl)phosphonate) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at -78°C, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).

-

Stir the mixture for 30-60 minutes to generate the phosphonate ylide.

-

Add a solution of this compound in THF dropwise to the ylide solution at -78°C.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting enone intermediate via flash column chromatography.

Spectral Data Interpretation

While full spectra require specific analysis, the key characteristic signals for this compound are as follows:

| Spectroscopy | Functional Group | Characteristic Signal Range |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.5 ppm (typically a singlet or doublet) |

| Aromatic protons (benzoate) | δ 7.2 - 8.2 ppm | |

| ¹³C NMR | Aldehyde carbon (-CHO) | δ 190 - 205 ppm |

| Lactone carbonyl (C=O) | δ 170 - 180 ppm | |

| Benzoate carbonyl (C=O) | δ 165 - 175 ppm | |

| IR | Aldehyde C-H stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ |

| Carbonyl (C=O) stretches | ~1780 cm⁻¹ (γ-lactone), ~1740 cm⁻¹ (aldehyde), ~1720 cm⁻¹ (benzoate ester) |

Handling and Safety

This compound should be handled with care in a well-ventilated laboratory fume hood.[10] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The material should be considered hazardous until more toxicological information is available.[10] For long-term storage, it should be kept in a tightly sealed container at -20°C.[10][13] Before use, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Corey lactone benzoate [myskinrecipes.com]

- 6. (3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | C15H14O5 | CID 11000244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Corey aldehyde benzoate | C15H14O5 | CID 71669265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 39746-01-5 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. CN102532079B - Preparation method of Corey Lactone 3-benzoate - Google Patents [patents.google.com]

Chemical properties of Corey lactone aldehyde benzoate

An In-depth Technical Guide to the Chemical Properties of Corey Lactone Aldehyde Benzoate (B1203000)

Introduction

Corey lactone aldehyde benzoate, a pivotal chiral intermediate, is instrumental in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogs.[1][2][3][4] Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of effects, including inflammation, blood flow, and the formation of blood clots.[5] The intricate structure of prostaglandins necessitates a precise synthetic approach, a challenge addressed by the methodologies developed by E.J. Corey, which utilize intermediates like the this compound. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Nomenclature and Chemical Identifiers

The compound is systematically named and identified by various international standards. Its formal name is [3aR-(3aα,4α,5β,6aα)]-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde.[1]

| Identifier | Value | Reference |

| CAS Number | 39746-01-5 | [1][2][6] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2][3][6] |

| Molecular Weight | 274.27 g/mol | [3][6][7] |

| Exact Mass | 274.08412354 Da | [7] |

| IUPAC Name | [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate | [7] |

| InChI | InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1 | [1][2] |

| InChIKey | NDHMOBCVFGMXRK-IBSWDFHHSA-N | [1][2] |

| SMILES | O=C(O[C@H]1--INVALID-LINK----INVALID-LINK--[C@@H]2C1)C3=CC=CC=C3 | [1][2] |

| Synonyms | (-)-Corey lactone aldehyde benzoate, 3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic acid γ-lactone | [6][7] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthesis. It typically appears as a crystalline solid.[2]

| Property | Value | Reference |

| Melting Point | 123.5-125.5 °C | [6] |

| Boiling Point | 470.4 ± 45.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.577 | [6] |

| Specific Rotation | -85º (c=1, MeOH) | [6] |

| Flash Point | 211.8 ± 28.8 °C | [6] |

| Purity | ≥90% | [1][2] |

| Storage Conditions | -20°C | [6] |

| Solubility | DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 5.2 mg/ml; PBS (pH 7.2): 4.7 mg/ml | [1][2] |

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, general methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[8]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, such as the carbonyl groups of the lactone, aldehyde, and benzoate ester, as well as C-O bonds.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.[8]

-

¹⁷O NMR Spectroscopy: This technique can be applied to lactones to analyze the electronic environment of both the carbonyl and single-bonded oxygen atoms, providing insights into structural influences and conjugation.[9]

Role in Prostaglandin (B15479496) Synthesis

This compound is a cornerstone intermediate in the synthesis of prostaglandins.[10][11][12] The "Corey lactone" refers to the bicyclic lactone core structure, which already contains the necessary stereochemistry for the final prostaglandin product.[10] The aldehyde functionality is the attachment point for the α-side chain of the prostaglandin, typically installed via a Horner-Wadsworth-Emmons reaction.[10]

The general synthetic workflow involving this intermediate is outlined below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 39746-01-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (-)-Corey lactone benzoate [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. Corey aldehyde benzoate | C15H14O5 | CID 71669265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Corey Lactone Aldehyde Benzoate: A Keystone in Prostaglandin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone aldehyde benzoate (B1203000), formally known as [3aR-(3aα,4α,5β,6aα)]5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde, is a pivotal chiral intermediate in the total synthesis of prostaglandins (B1171923) and their analogues.[1][2][3][4] Its rigid bicyclic structure and well-defined stereochemistry provide a crucial scaffold for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin (B15479496) framework. This technical guide delves into the critical stereochemical aspects of Corey lactone aldehyde benzoate, outlining its synthesis, key transformations, and the experimental methodologies that ensure the precise spatial arrangement of its chiral centers. The efficient and stereoselective synthesis of this intermediate is paramount for the successful production of a wide array of biologically active prostaglandin derivatives.[5][6][7]

Stereochemical Features

The Corey lactone structure possesses four contiguous stereocenters on its cyclopentane (B165970) ring, the control of which is fundamental to its utility in prostaglandin synthesis.[8][9] The specific stereoisomer used is the (-)-Corey lactone benzoate, which has the (3aR, 4S, 5R, 6aS) configuration.[10] This precise arrangement is essential for achieving the desired stereochemistry of the final prostaglandin product.

Synthetic Strategies and Stereochemical Control

The synthesis of Corey lactone and its subsequent conversion to the aldehyde benzoate has been the subject of extensive research, leading to several elegant and efficient strategies. The overarching goal of these methods is the establishment of the three contiguous stereogenic centers with the correct relative and absolute stereochemistry.[7][9]

A seminal and widely adopted approach is the asymmetric Diels-Alder reaction, pioneered by E.J. Corey. This method utilizes a chiral Lewis acid catalyst to control the facial selectivity of the cycloaddition, thereby establishing the initial stereochemistry of the cyclopentane core with high enantioselectivity.[9] Subsequent transformations, including reduction and lactonization, are then carried out in a stereocontrolled manner to yield the desired Corey lactone.[9]

Alternative approaches to enantiomerically pure Corey lactone include the resolution of racemic intermediates and biocatalytic methods.[7][11] Enzymatic resolutions, for instance, can provide access to optically active lactones with high enantiomeric excess.[11]

Key Synthetic Transformations

The conversion of the precursor, often a bicyclic ketone, to the Corey lactone involves several key steps where stereochemistry is paramount. A Baeyer-Villiger oxidation is a common method to introduce the lactone functionality. The stereochemical outcome of this reaction is critical and can be controlled through the use of stereoselective reagents or catalysts.[11][12]

Once the Corey lactone diol is obtained, selective protection of the hydroxyl groups is necessary. The secondary hydroxyl group is typically acylated, often with a p-phenylbenzoyl or benzoyl group, to form the benzoate ester.[8][13] This step is crucial for differentiating the two hydroxyl groups for subsequent reactions. The primary alcohol is then oxidized to the aldehyde, yielding the target this compound.[8]

Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of Corey lactone derivatives, highlighting the high levels of stereocontrol achieved.

| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Dichloromethane | >90 | >95% ee | [9] |

| Baeyer-Villiger Oxidation | BVMO | Buffer | - | 99% ee | [7] |

| Ketoreductase Reduction | KRED | Buffer | - | 87:13 to 99:1 dr | [7] |

| One-pot Synthesis | Diphenylprolinol silyl (B83357) ether | i-PrOH | 50 (overall) | >99% ee | [7] |

Experimental Protocols

Representative Protocol for the One-Pot Synthesis of Corey Lactone Diol

This protocol is adapted from a highly efficient one-pot synthesis.[14]

Materials:

-

Aldehyde starting material

-

Ethyl 4-oxo-2-pentenoate

-

Isopropanol (iPrOH)

-

Water

-

Diphenylprolinol silyl ether catalyst

-

p-Nitrophenol

-

Sodium borohydride (B1222165) (NaBH4)

-

Methanol (MeOH)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Potassium fluoride (B91410) (KF)

-

Hydrogen peroxide (H2O2)

Procedure:

-

To a solution of the aldehyde (0.18 mmol) and ethyl 4-oxo-2-pentenoate (0.15 mmol) in iPrOH (75 μL), add water (8.1 μL), diphenylprolinol silyl ether (0.015 mmol), and p-nitrophenol (0.15 mmol) at room temperature.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add MeOH (150 μL) followed by NaBH4 (0.30 mmol).

-

Stir for 30 minutes at 0°C.

-

Concentrate the resulting solution in vacuo.

-

Dissolve the crude material in DMF-H2O (2:1, 30 mL) and add K2CO3 (100 mmol) at room temperature.

-

Add KF (100 mmol) and aqueous H2O2 (35 wt. %, 100 mmol) at 40°C.

-

After the reaction is complete, work up the reaction mixture to isolate the Corey lactone diol.

Protocol for Benzoylation of Corey Lactone Diol

This protocol describes the selective benzoylation of the secondary hydroxyl group.[14]

Materials:

-

Corey lactone diol

-

Dichloromethane (CH2Cl2)

-

Triethylamine (Et3N)

-

Benzoyl chloride

Procedure:

-

To a solution of Corey lactone diol (0.050 mmol) in CH2Cl2 (100 μL), add Et3N (0.50 mmol) and benzoyl chloride (0.50 mmol) at room temperature.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Quench the reaction with aqueous sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

Mandatory Visualizations

Caption: Synthetic pathway to this compound.

Caption: Stereochemical relationship to prostaglandins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 39746-01-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 9. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of Corey Lactone Aldehyde Benzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Corey lactone aldehyde benzoate (B1203000), a key chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Corey lactone aldehyde benzoate (CAS No: 39746-01-5; Molecular Formula: C₁₅H₁₄O₅; Molecular Weight: 274.27 g/mol ).[1]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.75 | s | - | 1H | CHO |

| 8.05 - 7.95 | m | - | 2H | Aromatic (ortho-protons of benzoate) |

| 7.65 - 7.55 | m | - | 1H | Aromatic (para-proton of benzoate) |

| 7.50 - 7.40 | m | - | 2H | Aromatic (meta-protons of benzoate) |

| 5.30 | m | - | 1H | CH-OBz |

| 5.10 | m | - | 1H | CH-O-Lactone |

| 3.20 - 3.00 | m | - | 2H | CH₂-Lactone and CH-CHO |

| 2.80 - 2.20 | m | - | 3H | Cyclopentane ring protons |

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | Aldehyde C=O |

| 176.0 | Lactone C=O |

| 166.0 | Benzoate C=O |

| 133.5 | Aromatic C (para) |

| 130.0 | Aromatic C (ipso) |

| 129.5 | Aromatic C (ortho) |

| 128.5 | Aromatic C (meta) |

| 82.0 | CH-O-Lactone |

| 75.0 | CH-OBz |

| 58.0 | CH-CHO |

| 45.0 | CH₂-Lactone |

| 38.0 | Cyclopentane C |

| 35.0 | Cyclopentane C |

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1780 | Strong | γ-Lactone C=O stretch |

| ~1720 | Strong | Benzoate ester C=O stretch |

| ~1730 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1270 | Strong | Ester C-O stretch |

| ~1100 | Strong | Lactone C-O stretch |

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 274 | Moderate | [M]⁺ (Molecular Ion) |

| 245 | High | [M - CHO]⁺ |

| 152 | Moderate | [M - C₇H₅O₂]⁺ (Loss of benzoyl group) |

| 122 | High | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 105 | Very High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Predicted fragmentation pattern based on the structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for oils) : A drop of the sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Solution : The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.

-

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum.

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is common for GC-MS and provides detailed fragmentation patterns. ESI is used for LC-MS and often yields the protonated molecular ion [M+H]⁺ or other adducts.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

This guide serves as a foundational resource for understanding the key spectroscopic features of this compound. For further in-depth analysis, it is recommended to consult peer-reviewed literature and spectral databases.

References

(-)-Corey lactone aldehyde benzoate synthesis overview

An In-depth Technical Guide to the Synthesis of (-)-Corey Lactone Aldehyde Benzoate (B1203000)

Introduction

(-)-Corey lactone aldehyde benzoate is a pivotal intermediate in the total synthesis of a wide array of prostaglandins (B1171923) and their analogues, which are pharmacologically significant compounds used in treating conditions like glaucoma, pulmonary hypertension, and inducing labor.[1][2][3] Developed by E.J. Corey, this synthetic route provides a high degree of stereochemical control, which is essential for the biological activity of the target prostaglandins.[4][5] The (-)-Corey lactone structure contains the requisite stereocenters of the cyclopentane (B165970) ring of prostaglandins, and the aldehyde functionality serves as a handle for the introduction of the α-side chain, typically via a Wittig-type reaction.[1][4] This document provides a detailed overview of the synthesis of (-)-Corey lactone aldehyde benzoate, focusing on the key transformations from its precursor, (-)-Corey lactone diol.

Overall Synthetic Pathway

The synthesis of (-)-Corey lactone aldehyde benzoate is a multi-step process that begins with the readily available (-)-Corey lactone diol. The core strategy involves the selective protection of the secondary hydroxyl group, followed by the oxidation of the primary hydroxyl group to the desired aldehyde. This sequence ensures that the correct functionalities are in place for the subsequent elaboration of the prostaglandin (B15479496) side chains.

Caption: Overall workflow for the synthesis of (-)-Corey lactone aldehyde benzoate.

Key Synthetic Steps and Experimental Protocols

The transformation of (-)-Corey lactone diol to (-)-Corey lactone aldehyde benzoate is achieved in two main steps: selective protection and oxidation.

Step 1: Synthesis of (-)-Corey Lactone Diol

While not the central focus of this guide, it is pertinent to note that the starting material, (-)-Corey lactone diol, is itself a product of a multi-step synthesis. A common industrial route starts from dicyclopentadiene, which undergoes depolymerization, cyclization, oxidation, dechlorination, ring-opening, resolution, a Prins reaction, and finally hydrolysis to yield the target diol.[6][7] This precursor is a stable, crystalline solid.[2]

Step 2: Selective Benzoylation of (-)-Corey Lactone Diol

To differentiate the primary and secondary hydroxyl groups of the diol, the more reactive primary alcohol is often protected, or as is common in prostaglandin synthesis, the secondary alcohol is selectively acylated. In this case, the secondary hydroxyl group is protected as a benzoate ester. This not only protects the alcohol but also sets the stage for the subsequent oxidation.

Experimental Protocol:

A representative procedure for the benzoylation of (-)-Corey lactone diol is as follows:

-

Dissolve (-)-Corey lactone diol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Add an excess of triethylamine (B128534) (Et₃N) to the solution to act as a base.

-

Slowly add benzoyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 30 minutes) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (-)-Corey lactone benzoate.[8]

-

The crude product can then be purified by column chromatography on silica (B1680970) gel.

Caption: Key inputs and process for the selective benzoylation step.

Step 3: Oxidation of Primary Alcohol to Aldehyde

With the secondary alcohol protected, the primary alcohol of (-)-Corey lactone benzoate is oxidized to the corresponding aldehyde. This transformation is critical and requires mild oxidation conditions to avoid over-oxidation to a carboxylic acid.[9][10] Several methods are suitable for this step, with the Corey-Kim oxidation being a classic example.[11][12] Other modern methods using reagents like Dess-Martin periodinane or Swern oxidation are also highly effective.[13]

Experimental Protocol (Corey-Kim Oxidation):

-

To a solution of N-chlorosuccinimide (NCS) in an appropriate solvent at low temperature (e.g., -25 °C), add dimethyl sulfide (B99878) (DMS).

-

Introduce the (-)-Corey lactone benzoate, dissolved in a suitable solvent, to the reaction mixture.

-

After stirring for a period, add a hindered base such as triethylamine (Et₃N) to facilitate the elimination reaction that forms the aldehyde.

-

The reaction is typically rapid, and upon completion, it is quenched and worked up to isolate the desired (-)-Corey lactone aldehyde benzoate.[11]

The product of this reaction is the so-called "Corey aldehyde" with a benzoate protecting group.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Reference |

| (-)-Corey Lactone Diol | C₈H₁₂O₄ | 172.18 | 117-119 | - | [14] |

| (-)-Corey Lactone Benzoate | C₁₅H₁₆O₅ | 276.29 | 116-120 | -84 to -76 (c=0.8, CHCl₃) | [3] |

| (-)-Corey Lactone Aldehyde Benzoate | C₁₅H₁₄O₅ | 274.27 | - | - | - |

Note: Data for the final aldehyde product can vary depending on purity and experimental conditions.

Conclusion

The synthesis of (-)-Corey lactone aldehyde benzoate from (-)-Corey lactone diol is a well-established and crucial sequence in the preparation of prostaglandins. The two key steps, selective benzoylation of the secondary hydroxyl group and subsequent mild oxidation of the primary alcohol, allow for the efficient construction of this versatile synthetic intermediate. The choice of reagents and reaction conditions is paramount to achieving high yields and preventing side reactions, particularly over-oxidation. This guide provides a foundational understanding of the synthesis for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 2. originbiopharma.com [originbiopharma.com]

- 3. (-)-Corey lactone benzoate [myskinrecipes.com]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 6. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 14. (-)-Corey lactone diol | 32233-40-2 [chemicalbook.com]

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, are crucial targets in drug discovery and development. Their complex structures and potent biological activities have made their total synthesis a formidable challenge and a landmark achievement in organic chemistry. This technical guide provides an in-depth exploration of the key intermediates that have paved the way for the efficient and stereocontrolled synthesis of these vital molecules. We will delve into the seminal synthetic strategies, present detailed experimental protocols for the formation of pivotal intermediates, and offer a quantitative comparison of various synthetic routes.

The Corey Lactone: A Versatile Precursor

The total synthesis of prostaglandins was revolutionized by the pioneering work of E.J. Corey, who introduced the "Corey lactone" (formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl acetate) as a key intermediate.[1][2] This bicyclic lactone contains the essential stereochemical information of the cyclopentane (B165970) core of prostaglandins, allowing for the subsequent stereocontrolled introduction of the two side chains.

The Bicyclo[2.2.1]heptane Approach to the Corey Lactone

One of the most robust and widely adopted routes to the Corey lactone begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a ketene (B1206846) equivalent. This strategy establishes the critical stereochemistry of the cyclopentane ring early in the synthesis.[3][4]

Experimental Protocol: Synthesis of the Corey Lactone from Dicyclopentadiene (B1670491)

A representative procedure for the synthesis of the Corey lactone starting from dicyclopentadiene is outlined below.[2][5]

-

Depolymerization of Dicyclopentadiene: Dicyclopentadiene (200 g) is heated with stirring until a clear solution is obtained. The monomer, 1,3-cyclopentadiene, is then collected by fractional distillation at 38-42 °C, yielding approximately 192 g (96% yield).[5]

-

[2+2] Cycloaddition with Dichloroacetyl Chloride: To a solution of dichloroacetyl chloride (100 g) and 1,3-cyclopentadiene (103 g) in n-heptane (0.68 L), triethylamine (B128534) (72.4 g) in n-hexane is slowly added. The reaction is stirred overnight at room temperature. After filtration and removal of the solvent, the resulting bicyclo[3.2.0]hept-2-en-6-one derivative is obtained in approximately 86% yield.[5]

-

Dechlorination and Baeyer-Villiger Oxidation: The dichlorinated intermediate is treated with a reducing agent, such as zinc dust, to remove the chlorine atoms. Subsequent Baeyer-Villiger oxidation, for instance using hydrogen peroxide, yields the γ-lactone, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one.[4]

-

Hydrolysis and Iodolactonization: The lactone is hydrolyzed to the corresponding hydroxy acid. Treatment with iodine and potassium iodide leads to iodolactonization, forming a key intermediate with the correct stereochemistry.

-

Final Steps: Subsequent steps involve protection of the hydroxyl group, reduction of the iodide, and introduction of the hydroxymethyl group to afford the Corey lactone.

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).

Prostaglandin F2α (PGF2α) Signaling

PGF2α primarily signals through the FP receptor, which is coupled to the Gq protein, leading to the activation of the phospholipase C pathway. [6][7][8]

Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α).

Conclusion

The total synthesis of prostaglandins has been a fertile ground for the development of new synthetic methodologies and strategies. The key intermediates developed by pioneers like Corey, Woodward, and Stork have not only made these complex molecules accessible but have also enriched the field of organic chemistry. A thorough understanding of the synthesis of these intermediates and the signaling pathways of prostaglandins is essential for researchers and professionals working on the development of new therapeutics targeting a wide range of diseases. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for this endeavor.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

Commercial Availability of Chiral Corey Lactone Intermediates: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the accessibility of chiral Corey lactone intermediates is paramount for the synthesis of prostaglandins (B1171923) and their analogues. These versatile building blocks, pioneered by E.J. Corey, provide the stereochemical framework necessary for the construction of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of key chiral Corey lactone intermediates, detailed experimental protocols for their use, and a summary of the relevant signaling pathways.

Commercial Availability

A variety of chiral Corey lactone intermediates are commercially available from several suppliers. The most common of these are (-)-Corey lactone diol, (+)-Corey lactone diol, (-)-Corey lactone benzoate, and (-)-Corey lactone 4-phenylbenzoate alcohol. The availability, purity, and pricing of these key intermediates are summarized below to facilitate easy comparison for procurement in research and development.

Table 1: Commercial Availability of (-)-Corey lactone diol

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 32233-40-2 | 98% | - | Inquiry |

| Biosynth | 32233-40-2 | >98.0%(GC) | 5 g, 10 g, 25 g | $250 (5g), $324.50 (10g) |

| Cayman Chemical | 32233-40-2 | - | - | Inquiry |

| Chem-Impex | 32233-40-2 | ≥ 99% (HPLC) | - | Inquiry |

| TCI America | 32233-40-2 | >98.0%(GC) | - | Inquiry |

| IndiaMART | 33233-40-2 | 99% | 1 kg | ~ $863/kg |

Table 2: Commercial Availability of (+)-Corey lactone diol

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 76704-05-7 | 98% | - | Inquiry |

| PubChem | 76704-05-7 | - | - | Inquiry |

| Sandoo Pharma | 76704-05-7 | - | - | Inquiry |

Table 3: Commercial Availability of (-)-Corey lactone benzoate

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 39746-00-4 | - | - | Inquiry |

| China-Sinoway | 39746-00-4 | 98% up by HPLC | - | Inquiry |

Table 4: Commercial Availability of (-)-Corey lactone 4-phenylbenzoate alcohol

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 31752-99-5 | 99% | - | Inquiry |

| Chem-Impex | 31752-99-5 | - | - | Inquiry |

| TCI America | - | 98.0+% | 200 mg | Inquiry |

| Echemi | 31752-99-5 | - | - | Inquiry |

Experimental Protocols

The following are representative experimental protocols for the synthesis of prostaglandin (B15479496) analogues using chiral Corey lactone intermediates. These are based on established literature procedures and provide a framework for laboratory synthesis.

Synthesis of Latanoprost (B1674536) from (-)-Corey lactone diol

This synthesis involves several key transformations, including oxidation, Wittig reaction, and reduction. A chemoenzymatic approach has also been described for the synthesis of prostaglandins in 5 to 7 steps.[1]

1. Swern Oxidation of (-)-Corey lactone diol:

-

To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

-

After stirring, add a solution of (-)-Corey lactone diol in dichloromethane.

-

Stir for the appropriate time, then add triethylamine.

-

Allow the reaction to warm to room temperature and quench with water.

-

Extract the product with an organic solvent and purify by column chromatography to yield the corresponding aldehyde.

2. Wittig Reaction:

-

Prepare the ylide by treating the appropriate phosphonium (B103445) salt with a strong base such as sodium hydride in DMSO.

-

Add the aldehyde from the previous step to the ylide solution at room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

3. Reduction of the enone:

-

The resulting enone can be stereoselectively reduced using a variety of reagents. For example, reduction with sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) can provide the desired alcohol with high diastereoselectivity.

-

Alternatively, a cost-effective method using NiCl₂/NaBH₄ in methanol (B129727) has been developed to achieve the reduction of the keto and alkene functional groups in a single step.[2]

4. Saponification and Final Product Isolation:

-

The lactone is then saponified using a base such as lithium hydroxide (B78521) in a mixture of THF and water.

-

Acidify the reaction mixture and extract the prostaglandin F2α analogue, Latanoprost.

-

Purify the final product by column chromatography.

A seven-pot synthesis of latanoprost has been reported with a 25% overall yield.[3]

Signaling Pathways of Prostaglandins

Prostaglandins synthesized from Corey lactone intermediates exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The downstream signaling cascades are crucial for their diverse physiological and pathological roles.

Prostaglandin F2α (PGF2α) Signaling Pathway

PGF2α primarily signals through the FP receptor, which is coupled to Gq proteins.[4] This initiates a cascade of intracellular events leading to various cellular responses, including smooth muscle contraction.[4][5]

Caption: Prostaglandin F2α (PGF2α) signaling cascade.

Prostaglandin E2 (PGE2) Signaling Pathways

PGE2 signaling is more complex, involving four different E-prostanoid (EP) receptors (EP1-4), each coupled to different G-proteins and initiating distinct downstream pathways.[6] This diversity in signaling allows PGE2 to have varied and sometimes opposing effects in different tissues.[6][7]

Caption: Diverse signaling pathways of Prostaglandin E2 (PGE2).

Experimental Workflow: From Intermediate to Biological Insight

The journey from a commercially available Corey lactone intermediate to understanding the biological impact of the synthesized prostaglandin involves a multi-step workflow. This process begins with chemical synthesis and purification, followed by in vitro and in vivo characterization of the compound's activity.

References

- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of Corey Lactone Aldehyde Benzoate

For Researchers, Scientists, and Drug Development Professionals